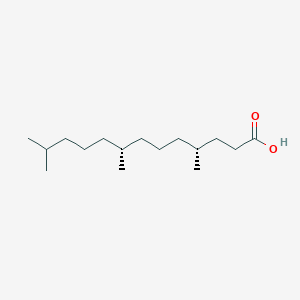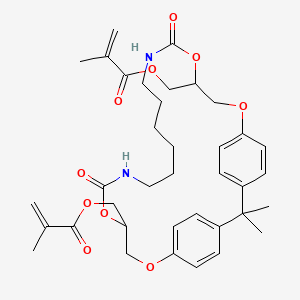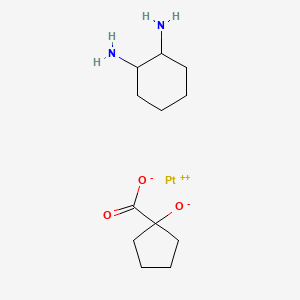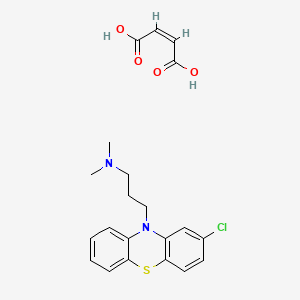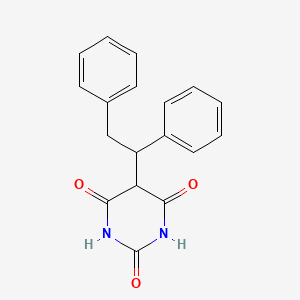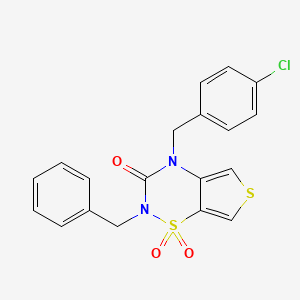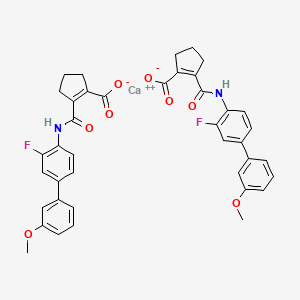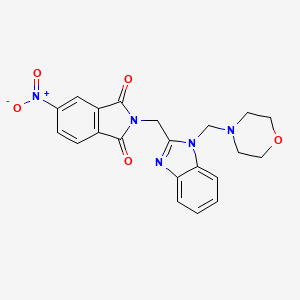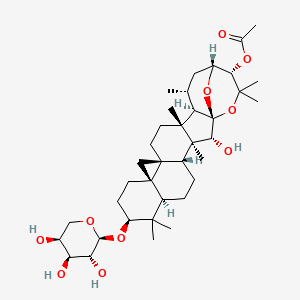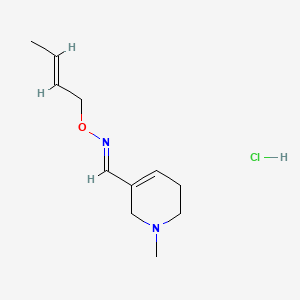
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carboxaldehyde group: This step often involves oxidation reactions to introduce the aldehyde functionality.
Formation of the oxime: The aldehyde group is reacted with hydroxylamine to form the oxime.
Addition of the butenyloxime group: This step involves the reaction of the oxime with butenyl derivatives under specific conditions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and influence biological processes.
Interacting with nucleic acids: This can affect gene expression and cellular functions.
Modulating oxidative stress: The compound may influence redox balance within cells, impacting various cellular pathways.
Comparison with Similar Compounds
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in organic synthesis and as a precursor for other compounds.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A piperidine derivative and dopaminergic neurotoxin used in neurological research.
The uniqueness of this compound lies in its specific structure and reactivity, which confer distinct properties and applications compared to these similar compounds.
Properties
CAS No. |
139886-26-3 |
|---|---|
Molecular Formula |
C11H19ClN2O |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
(E)-N-[(E)-but-2-enoxy]-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-8-14-12-9-11-6-5-7-13(2)10-11;/h3-4,6,9H,5,7-8,10H2,1-2H3;1H/b4-3+,12-9+; |
InChI Key |
MBQYVWAACFLRSI-ALRXLZRNSA-N |
Isomeric SMILES |
C/C=C/CO/N=C/C1=CCCN(C1)C.Cl |
Canonical SMILES |
CC=CCON=CC1=CCCN(C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


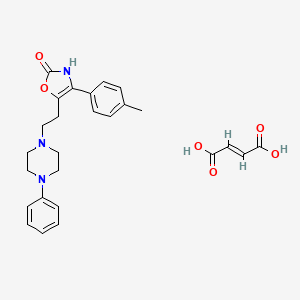

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
